N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the class of isatin-pyrazole carbohydrazide hybrids, characterized by a Z-configured hydrazone bridge linking a 2-oxoindole moiety to a pyrazole ring substituted with a 4-propoxyphenyl group. Key features include:
Properties
CAS No. |
392326-70-4 |
|---|---|
Molecular Formula |
C21H19N5O3 |
Molecular Weight |
389.415 |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
InChI Key |
LZMVYENRTSIOEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazole intermediates. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-propoxyphenyl hydrazine to form the intermediate hydrazone, which is then cyclized and functionalized to form the final product. The reaction conditions typically involve mild to moderate temperatures, specific catalysts, and carefully controlled pH levels.
Industrial production methods: : For industrial-scale production, the process is optimized for yield and efficiency. This involves selecting appropriate solvents, catalysts, and reaction conditions to maximize the output while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of reactions: : N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Can be achieved using hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Major products: : The major products formed from these reactions depend on the specific functional groups and reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibit significant anticancer properties. For instance, derivatives of indole and pyrazole have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Compounds containing hydrazone linkages have been reported to possess antimicrobial activities. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies indicate that similar compounds can exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Research into related indole derivatives has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could position this compound as a candidate for neurological applications .
Nanotechnology
The unique structural properties of this compound allow its use in nanomaterials development. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
Drug Delivery Systems
Due to its ability to form stable complexes with various drugs, this compound can be explored in drug delivery systems. Its potential to enhance solubility and bioavailability of poorly soluble drugs is a significant area of research .
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring significantly influenced anticancer activity against various human tumor cell lines. The compound's structure was optimized to enhance its interaction with target proteins involved in cancer progression, leading to increased cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the hydrazone linkage in contributing to its antimicrobial efficacy .
Mechanism of Action
The mechanism of action for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in biological systems would depend on its interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound's structure suggests potential interactions through hydrogen bonding, hydrophobic effects, and van der Waals forces, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s bioactivity and physicochemical properties are influenced by substituents on the indole, pyrazole, and aryl groups. Key analogs include:
Key Observations:
- Substituent size : Longer alkyl chains (e.g., hexyl in MDA-19) enhance CB2 receptor binding , while bulky groups (e.g., benzyl in 5f) improve antimicrobial potency .
- Electronic effects : Electron-withdrawing groups (Cl, Br) at indole C5 increase antimicrobial activity .
Antitumor Potential:
- Target compound : Structural similarity to MDA-19 suggests possible CB2-mediated antitumor activity, though direct evidence is lacking .
Antimicrobial Activity:
- 5b–5f derivatives exhibit MIC values <10 µg/mL against S. aureus and E. coli, attributed to halogen substituents disrupting bacterial membranes .
- OHEI shows dual functionality as an antimicrobial and corrosion inhibitor, leveraging its planar hydrazone structure .
Receptor Binding (CB2):
- The 4-chlorobenzyl analog (IC50 = 131.1 nM) and MDA-19 demonstrate that N1-alkylation enhances CB2 affinity .
- The target compound’s 4-propoxyphenyl group may confer moderate CB2 activity, though less potent than chlorobenzyl derivatives .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of hydrazones and pyrazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 371.453 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various pyrazole derivatives, including those related to our compound. For instance, derivatives with a flexible alkyl chain at the N1 position showed significant anti-proliferative effects against several cancer cell lines. A notable study reported that compounds with similar structural motifs exhibited growth inhibition percentages exceeding 40% against selected cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | Growth Inhibition (%) | Reference |
|---|---|---|---|
| 1 | A549 (Lung) | 45 | |
| 2 | MCF7 (Breast) | 50 | |
| 3 | HeLa (Cervical) | 60 |
Antioxidant Activity
The compound's potential as an antioxidant has also been explored. The presence of the acylhydrazone moiety has been linked to enhanced radical scavenging activity. In vitro assays indicated that compounds with this functional group could effectively inhibit reactive oxygen species (ROS), thereby providing protective effects against oxidative stress in human platelets .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Properties : It may scavenge free radicals and reduce oxidative damage in cells.
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes involved in cancer progression and oxidative stress responses.
Study on Anticancer Effects
A study conducted by the National Cancer Institute evaluated a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to this compound showed promising results in inhibiting the growth of various tumor cell lines, including breast and lung cancers .
Study on Antioxidant Activity
Another research effort focused on assessing the antioxidant capacity of hydrazone derivatives. The study found that compounds with similar structures to our target exhibited significant scavenging activity against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be optimized?
- Methodology : The compound’s core structure suggests multi-step synthesis involving condensation and coupling reactions. For example, Mannich reactions (as in ) can introduce substituents via NCH(2)N linkages. Optimizing solvent choice (e.g., DMF or water-DMF mixtures) and base (e.g., K₂CO₃) improves yields, as seen in pyrazole-thiol coupling ( ). Catalytic systems like Pd(PPh₃)₄ enhance cross-coupling efficiency for aryl groups .
Q. What analytical techniques are critical for characterizing the structural purity of this compound?
- Methodology : Combine spectroscopic methods:
- IR spectroscopy to confirm carbonyl (C=O) and hydrazide (N–H) functional groups.
- ¹H/¹³C NMR to resolve the Z-configuration at the indole-3-ylidene moiety and verify substituent positions (e.g., 4-propoxyphenyl) .
- Mass spectrometry (MS) for molecular ion validation and detection of synthetic byproducts .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodology : Use co-solvents (e.g., DMSO-water mixtures) or formulate with bile salt derivatives (e.g., sodium deoxycholate, HLB 16) to enhance aqueous solubility, as demonstrated in nanocapsular formulations ( ). Pre-screening via computational solubility prediction tools (e.g., COSMO-RS) can guide solvent selection .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as used in ICReDD’s reaction design framework ( ). Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to targets like kinases or receptors, leveraging the pyrazole core’s known role in kinase inhibition ( ) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Methodology : Synthesize analogs with variations in:
- Indole substituents (e.g., halogenation at the 5-position).
- Pyrazole ring modifications (e.g., methyl vs. propoxyphenyl groups).
Evaluate changes in bioactivity (e.g., IC₅₀ in enzyme assays) to identify critical pharmacophores. highlights the impact of diaryl substitutions on potency .
Q. How can contradictory data on synthetic yields from different methods be resolved?
- Methodology : Systematic DOE (Design of Experiments) analysis to isolate variables (e.g., temperature, catalyst loading). Compare byproduct profiles via HPLC-MS ( ). For example, Pd-catalyzed cross-coupling ( ) may reduce side reactions vs. classical condensation ( ) .
Q. What role does the Z-configuration of the indole-3-ylidene moiety play in its chemical and biological behavior?
- Methodology : Synthesize E/Z isomers and compare via:
- X-ray crystallography to confirm geometry.
- Kinetic studies to assess isomer stability under physiological conditions.
- Biological assays to evaluate isomer-specific activity (e.g., ’s emphasis on stereochemistry in pyrazole derivatives) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Optimize purification via column chromatography (silica gel, hexane-EtOAc gradients) or recrystallization (ethanol/water). Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to detect intermediates ( ). Scale-up under inert atmospheres (N₂/Ar) minimizes oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
